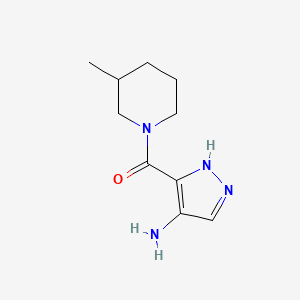
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (Kouznetsov et al., 2011).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth (Kouznetsov et al., 2011).
Vorteile Und Einschränkungen Für Laborexperimente
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, it also has some limitations. It is toxic and requires special handling and disposal procedures. It also has low solubility in water, which can make it difficult to use in certain experiments (Kouznetsov et al., 2011).
Zukünftige Richtungen
There are several future directions for the study of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone. It can be studied further as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It can also be used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity. Further research can also be done to understand the mechanism of action of this compound and its effects on different biological systems (Kouznetsov et al., 2011).
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research can be done to understand the potential of this compound as a drug candidate and its effects on different biological systems.
Synthesemethoden
The synthesis method of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylpiperidine and 4-amino-1H-pyrazole-5-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction produces this compound as a white solid with a yield of 86% (Kouznetsov et al., 2011).
Wissenschaftliche Forschungsanwendungen
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research for its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity (Kouznetsov et al., 2011).
Eigenschaften
IUPAC Name |
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAPEVMNYOWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)
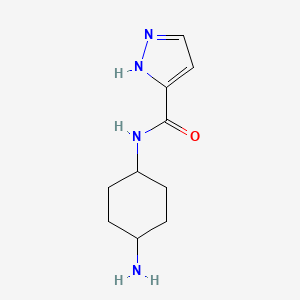

![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
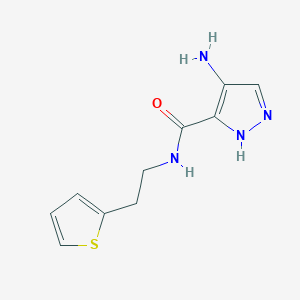
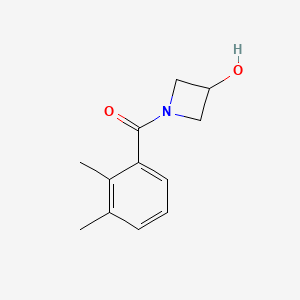

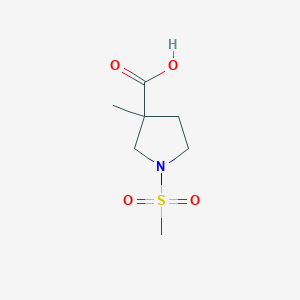
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
